4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Description
This compound is a sulfamoyl-substituted benzamide derivative featuring a pyridin-2-yl thiazole moiety. Its structure integrates a butyl-methyl sulfamoyl group at the para position of the benzamide ring, linked to a 4-(pyridin-2-yl)thiazol-2-yl amine.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-3-4-13-24(2)29(26,27)16-10-8-15(9-11-16)19(25)23-20-22-18(14-28-20)17-7-5-6-12-21-17/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMLIUITGDBDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a synthetic compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H22N4O3S2, with a molecular weight of 430.54 g/mol. It features a thiazole ring, a benzamide moiety, and a sulfonamide group, which contribute to its biological properties. The presence of the butyl and methyl groups enhances its lipophilicity, potentially improving pharmacokinetic properties and biological efficacy .
Antimicrobial Activity
Research indicates that 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exhibits promising antimicrobial properties. The sulfonamide group is particularly noteworthy as many compounds containing this functional group have demonstrated significant therapeutic effects against bacterial infections. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in bacterial growth.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that derivatives of thiazole and benzamide often exhibit antitumor activity by inhibiting cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values indicating significant cytotoxicity . The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.
Synthesis
The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the sulfonamide group. Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium on carbon for reduction.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods according to CLSI guidelines .
- Anticancer Efficacy : In cell viability assays, the compound showed significant cytotoxicity against lung cancer cell lines. For example, A549 cells exhibited an IC50 value of approximately 6.75 μM in 2D assays, indicating potential as a therapeutic agent against lung cancer .
- Mechanistic Studies : Molecular docking studies have suggested that the compound may interact with specific targets involved in cancer cell proliferation and bacterial growth inhibition. Detailed binding affinity assays are necessary to elucidate these mechanisms further.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide | Contains a thiazole ring and sulfonamide group | Lacks butyl(methyl)sulfamoyl group |
| 4-(methylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | Similar structure with methylsulfonyl instead of butyl(methyl)sulfamoyl | Absence of butyl group affects lipophilicity |
| 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Contains a sulfamoyl group but different substituents | Focused on herbicidal activity rather than antimicrobial or anticancer properties |
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The sulfonamide group is particularly noteworthy as many drugs containing this functional group have shown efficacy against bacterial infections. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in bacterial growth, making it a candidate for further development as an antimicrobial agent .
Table 1: Antimicrobial Efficacy
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | TBD | Gram-positive and Gram-negative bacteria |
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's unique structure allows it to interact with various molecular targets associated with cancer progression .
Table 2: Anticancer Efficacy
| Compound | IC50 (µM) | Cancer Cell Lines |
|---|---|---|
| 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | TBD | HCT116 (Colorectal carcinoma) |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives of sulfonamide compounds similar to 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide against various bacterial strains. The results indicated that certain modifications to the structure significantly enhanced antimicrobial potency, suggesting a structure–activity relationship that could guide future drug design .
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of this compound against human colorectal carcinoma cells (HCT116). The findings revealed that it exhibited potent activity, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU). This positions the compound as a promising candidate for further clinical evaluation in cancer therapy .
Comparison with Similar Compounds
Core Structural Variations
The compound is compared to structurally related benzamide derivatives (Table 1):
Key Observations:
Sulfamoyl vs. This could improve membrane permeability but may also affect metabolic stability .
Heterocyclic Moieties : The pyridin-2-yl thiazole group in the target compound differs from benzo[d]thiazole derivatives (e.g., ). The pyridine ring may engage in π-π stacking or hydrogen bonding in biological targets, whereas benzo[d]thiazole systems offer extended aromaticity but reduced polarity.
Substituent Position : In 7a, the meta-substituted methylsulfonyl group resulted in a lower synthetic yield (33%) compared to para-substituted analogues, highlighting positional sensitivity in coupling reactions .
Challenges :
Solubility and Lipophilicity
- The butyl chain in the sulfamoyl group increases logP compared to 7a/7b, suggesting lower aqueous solubility. This aligns with trends observed in ECHEMI-reported compounds with similar alkyl groups .
- The pyridin-2-yl thiazole moiety may enhance solubility in polar solvents via nitrogen lone-pair interactions, contrasting with benzo[d]thiazole derivatives .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the thiazole ring. For example, coupling reactions between substituted benzamides and aminothiazole derivatives are performed under nitrogen atmosphere. Key steps include:
- Amidation : Reacting 4-(pyridin-2-yl)thiazol-2-amine with activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of bases like NaOH .
- Sulfamoylation : Introducing the butyl-methylsulfamoyl group using sulfamoyl chloride derivatives under anhydrous conditions .
- Purification : Column chromatography (normal/reverse-phase) and recrystallization ensure >95% purity, verified by HPLC .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm backbone connectivity and substituent positions. For example, the pyridinyl-thiazole protons resonate at δ 8.1–8.5 ppm, while sulfonamide protons appear at δ 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
- HPLC : Purity ≥98% is achieved using C18 columns with acetonitrile/water gradients .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodological Answer :
- Solubility Screening : Use DMSO stock solutions diluted in PBS (pH 7.4) or cell culture media, followed by dynamic light scattering (DLS) to detect precipitation.
- Stability Studies : Incubate the compound in buffer at 37°C and analyze degradation products via LC-MS at 0, 24, and 48 hours .
Advanced Research Questions
Q. How can contradictory NMR or MS data during synthesis be resolved?
- Methodological Answer :
- Isotopic Labeling : Use N or C-labeled precursors to clarify ambiguous peaks in crowded spectral regions.
- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .
Q. What experimental designs are suitable for evaluating target engagement in vitro?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescently labeled probes (e.g., FITC-conjugated analogs) and measure displacement via fluorescence polarization.
- IC Determination : Perform dose-response curves in enzyme inhibition assays (e.g., kinase profiling with ATP-Glo) .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (k/k) .
Q. How can structural modifications improve metabolic stability without compromising potency?
- Methodological Answer :
- SAR Studies : Replace the butyl group with cyclopropyl or fluorinated alkyl chains to reduce CYP450-mediated oxidation.
- Deuterium Incorporation : Substitute metabolically labile hydrogens (e.g., benzylic positions) with deuterium to prolong half-life .
- In Vitro Microsomal Assays : Compare parent compound depletion in human liver microsomes (HLM) with/without NADPH cofactor .
Q. What strategies address poor bioavailability in preclinical models?
- Methodological Answer :
- Nanoparticle Formulation : Use PLGA or liposomal carriers to enhance solubility.
- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the sulfonamide group for improved intestinal absorption .
- Pharmacokinetic Profiling : Measure plasma concentrations in rodents after oral vs. intravenous administration using LC-MS/MS .
Data Analysis & Interpretation
Q. How should researchers interpret discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Plasma Protein Binding (PPB) : Measure free fraction via equilibrium dialysis; high PPB (>95%) may reduce bioavailable concentration.
- Tissue Distribution Studies : Use radiolabeled compound (e.g., C) to assess penetration into target organs .
- Metabolite Identification : Profile plasma/tissue extracts using UPLC-QTOF to detect active/inactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
